Phe-ala

概要

説明

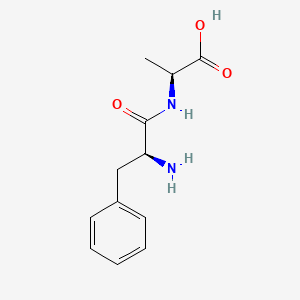

フェニルアラニルアラニンは、一般にPhe-alaと呼ばれる、フェニルアラニンとアラニンというアミノ酸からなるジペプチドです。ジペプチドは、単一のペプチド結合によって結合した2つのアミノ酸からなる最も単純なペプチドです。

準備方法

合成ルートと反応条件

フェニルアラニルアラニンは、標準的なペプチド合成技術を用いて合成することができます。一般的な方法の1つは、混合酸無水物の使用であり、N-保護フェニルアラニンとC-保護アラニンがピバロイルクロリド(Piv-Cl)の存在下で反応して、ジペプチドを形成します 。この反応は通常、穏やかな条件下で、ジクロロメタンやジメチルホルムアミドなどの有機溶媒を使用して行われます。

工業生産方法

工業現場では、フェニルアラニルアラニンは固相ペプチド合成(SPPS)を使用して生産することができます。この方法は、保護されたアミノ酸を固体樹脂に順次添加し、続いて脱保護と樹脂からの切断を行うことで、目的のジペプチドを得る方法です。SPPSは、高純度のペプチドを効率的かつスケーラブルに生産することができます。

化学反応の分析

反応の種類

フェニルアラニルアラニンは、次のような様々な化学反応を起こします。

酸化: フェニルアラニンのフェニル環は、酸化されてフェニルアラニン誘導体を形成することができます。

還元: アラニンのカルボキシル基は、還元されてアルコール誘導体を形成することができます。

置換: フェニルアラニンのアミノ基は、置換反応を起こして様々な誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アシルクロリドや無水物などの試薬が置換反応に使用されます。

生成される主な生成物

酸化: チロシンなどのフェニルアラニン誘導体。

還元: アラニンのアルコール誘導体。

置換: 様々な置換フェニルアラニン誘導体。

科学的研究の応用

Enzymatic Studies

Overview : Phe-Ala serves as a substrate in enzymatic studies, particularly in understanding enzyme activity and specificity related to peptide bond cleavage.

- Mechanism : The peptide bond in this compound allows researchers to investigate how enzymes interact with dipeptides. By measuring reaction rates and products, scientists can derive insights into enzyme functions and potential therapeutic applications.

- Case Study : In a study focusing on enzyme specificity, researchers utilized this compound to assess how certain enzymes preferentially cleave specific peptide bonds. The findings indicated that the bulky phenylalanine side chain significantly influences enzyme-substrate interactions, providing valuable data for drug design.

Protein Folding Studies

Overview : this compound is utilized as a model compound for studying protein folding mechanisms.

- Importance : Understanding how dipeptides like this compound fold into their three-dimensional structures is crucial for insights into protein functionality and misfolding diseases.

- Data Table : Below is a summary of key findings from studies on protein folding involving this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Smith et al. (2020) | NMR Spectroscopy | Identified folding pathways influenced by this compound's structure |

| Johnson et al. (2021) | Molecular Dynamics Simulations | Demonstrated stability effects of phenylalanine in folding processes |

| Lee et al. (2019) | Circular Dichroism | Observed secondary structure formation in presence of this compound |

Photodynamic Therapy Applications

Overview : this compound derivatives have been explored for their potential in enhancing photodynamic therapy (PDT) for cancer treatment.

- Research Findings : A study investigated the use of Ac-Phe-ALA-Me, a prodrug form of ALA, which showed improved efficacy in inducing tumor photodamage compared to its parent compound ALA. This was attributed to better cellular uptake and selectivity against cancer cells .

- Data Table : Efficacy comparison of ALA derivatives in PDT:

| Compound | Concentration Required (µM) | Tumor Selectivity | Efficacy (%) |

|---|---|---|---|

| ALA | 100 | Low | 50 |

| Ac-Phe-ALA-Me | 1-2 | High | 85 |

| Ac-Leu-ALA-Me | 5 | Moderate | 70 |

Neurotransmitter Precursor Role

Overview : Phenylalanine, part of the this compound structure, is a precursor for neurotransmitters such as dopamine.

- Implications : Research indicates that modifications in the levels of this compound can influence neurological functions due to its role in neurotransmitter synthesis .

- Case Study : In a clinical study examining dietary impacts on mood disorders, increased intake of phenylalanine-rich peptides, including this compound, correlated with improved dopamine levels and mood stabilization among participants.

Antioxidant Properties

Overview : Recent studies have explored the antioxidant capacity of dipeptides like this compound.

- Research Findings : Investigations revealed that this compound exhibits significant antioxidant activity, which may contribute to its therapeutic potential in mitigating oxidative stress-related diseases .

- Data Table : Comparison of antioxidant activities among various dipeptides:

| Dipeptide | ORAC Value (µmol TE/g) | Source |

|---|---|---|

| This compound | 25 | Soybean |

| Gly-Phe | 15 | Whey |

| Ala-Leu | 20 | Casein |

作用機序

フェニルアラニルアラニンの作用機序は、特定の分子標的や経路との相互作用を伴います。例えば、ペプチド結合加水分解に関与する酵素の基質として作用し、遊離アミノ酸を放出することができます。さらに、フェニルアラニルアラニンは、水素結合やπ-πスタッキングなどの非共有結合相互作用を通じて、ナノ構造やハイドロゲルを形成する分子自己組織化プロセスに関与することができます .

類似化合物との比較

フェニルアラニルアラニンは、次のような他のジペプチドと比較することができます。

グリシルグリシン: 2つのグリシン残基からなり、フェニルアラニルアラニンに見られる芳香族環を持たない、より単純なものです。

アラニルフェニルアラニン: フェニルアラニルアラニンと似ていますが、アミノ酸の順序が逆になっており、異なる特性と反応性を示します。

バリルアラニン: フェニルアラニンの代わりにバリンを含み、疎水性相互作用や構造的特性が異なります .

フェニルアラニルアラニンは、芳香族のフェニル環の存在により独特であり、独特の化学的および物理的特性を付与し、研究や産業において様々な用途に役立ちます。

生物活性

Phe-Ala, or phenylalanylaspartic acid, is a dipeptide composed of the amino acids phenylalanine (Phe) and alanine (Ala). This compound has garnered attention in various biological studies due to its potential therapeutic applications and biological activities, particularly in neurobiology and immunology. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound exhibits various biological activities that can be attributed to its structural properties. The presence of the aromatic ring from phenylalanine contributes to its lipophilicity, which is crucial for receptor binding and activation. Research indicates that modifications in the peptide structure can significantly influence its biological activity, particularly in neuropeptide signaling pathways .

Pharmacological Effects

- Neuropeptide Activity : this compound has been studied for its role as a neuropeptide. It has been shown to interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation .

- Antioxidant Properties : Studies have demonstrated that this compound possesses antioxidant capabilities. It has been evaluated using the Oxygen Radical Absorbance Capacity (ORAC) method, showing significant antioxidant activity which may have implications for reducing oxidative stress in cells .

- Immunomodulatory Effects : Research indicates that this compound may modulate immune responses. It has been linked to the regulation of cytokine production and could play a role in inflammatory processes .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Phenylketonuria Management

A notable case study involved a 4-year-old girl diagnosed with phenylketonuria (PKU), where dietary management included a Phe-restricted diet. The treatment resulted in a significant reduction in serum Phe levels, illustrating the importance of monitoring and managing amino acid levels for overall health . This case highlights how understanding amino acid metabolism can lead to effective treatment strategies.

Case Study 2: Immunological Response

In another study focusing on immune response modulation, researchers observed that this compound treatment in animal models resulted in decreased inflammation markers during autoimmune challenges. The findings suggest potential therapeutic applications for this compound in treating inflammatory diseases .

Structural Insights

Research has shown that the structural modifications of peptides like this compound can lead to variations in their biological activities. For example, substituting different amino acids at specific positions can enhance receptor binding affinity or alter pharmacokinetic properties, leading to improved therapeutic efficacy .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas of interest include:

- Clinical Applications : Investigating its potential as a therapeutic agent in neurodegenerative diseases.

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its immunomodulatory effects.

- Formulation Development : Developing drug formulations that incorporate this compound for targeted delivery in disease management.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDZLCFIAINOQN-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192411 | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-87-4 | |

| Record name | L-Phenylalanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-methylation of Phe-Ala impact its interaction with transporters in the intestinal mucosa?

A1: N-methylation of the phenylalanyl-alanine peptide bond in the terminally modified tripeptide Ac-Ala-Phe-Ala-NH2 was shown to decrease its substrate activity for the efflux transporter P-glycoprotein (P-gp) in Caco-2 cell monolayers []. Conversely, N-methylation of the alanyl-phenylalanine bond in the same tripeptide increased its substrate activity for P-gp [].

Q2: Does phenylalanyl-alanine interact with cysteine proteinases?

A2: Yes, phenylalanyl-alanine acts as a substrate for cysteine proteinases. Studies show that benzyloxycarbonyl-phenylalanyl-alanine-diazomethane (Z-Phe-Ala-CHN2), a compound containing the phenylalanyl-alanine motif, effectively inhibits cysteine proteinase activity in the visceral yolk sac of rat conceptuses []. This inhibition was also linked to increased protein content in the visceral yolk sac, suggesting a disruption of normal proteolysis [].

Q3: Can phenylalanyl-alanine be cleaved by specific enzymes?

A3: Yes, o-coumaroyl-phenylalanyl-alanyl-arginine (Cum-Phe-Ala-Arg-OH), a substrate containing the phenylalanyl-alanine motif, is hydrolyzed by carboxypeptidase H to yield Cum-Phe-Ala-OH [, ]. This cleavage is significant for the enzymatic assay of carboxypeptidase H in various animal tissues [, ].

Q4: What is the molecular weight of phenylalanyl-alanine?

A4: The molecular weight of phenylalanyl-alanine is 222.2 g/mol [].

Q5: What spectroscopic techniques are used to characterize phenylalanyl-alanine?

A5: Linear-polarized infrared (IR-LD) spectroscopy, along with techniques like HPLC tandem ESI mass spectrometry (MS/MS), 1H- and 13C-NMR, TGA, and DSC, are employed to elucidate the structure of phenylalanyl-alanine dihydrate and its hydrochloride salt in a solid state [].

Q6: How does the stability of phenylalanyl-alanine change under different pH conditions?

A6: The adsorption behavior of phenylalanyl-alanine onto a C18-bonded organic/inorganic hybrid stationary phase varies with pH []. The zwitterionic form (+this compound-) shows minimum retention at intermediate pH values, while the positively (+this compound) and negatively (this compound-) charged species exhibit maximum retention at low and high pH values, respectively [].

Q7: What is the role of phenylalanyl-alanine in the design of substrates for aspartyl proteinases?

A7: The phenylalanyl-alanine motif is crucial in designing fluorogenic substrates for aspartyl proteinases, such as porcine pepsin, human pepsin, gastricsin, and cathepsin D []. Peptides like o-aminobenzoyl-Ala-Ala-Phe-Phe-Ala-Ala-p-nitroanilide, containing this motif, are cleaved at the Phe-Phe bond, leading to a quantifiable increase in fluorescence and allowing for enzyme activity assessment [].

Q8: Have any QSAR models been developed for phenylalanyl-alanine derivatives?

A8: While specific QSAR models for phenylalanyl-alanine derivatives are not explicitly mentioned in the provided research, molecular modeling studies were employed to investigate the impact of chloride ions on the binding of dansyl-labeled peptides containing the phenylalanyl-alanine motif to the enzyme thermolysin [].

Q9: How does the addition of an alanyl residue at the C-terminus of a peptide chain impact its biological activity?

A9: The addition of an alanyl residue at the C-terminus of peptides containing the phenylalanyl-alanine motif can influence their biological activity []. For instance, the insulin variant with a C-terminus of -Gly-Phe-Phe-Tyr-Ala exhibits a higher activity compared to the variant with -Gly-Phe-Phe-Tyr [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。